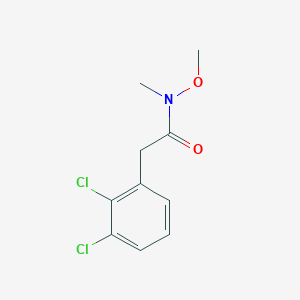

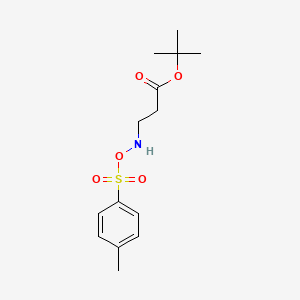

![molecular formula C9H11N3O2 B1488474 6-Ethyl-2-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-ol CAS No. 2090881-38-0](/img/structure/B1488474.png)

6-Ethyl-2-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-ol

Descripción general

Descripción

Synthesis Analysis

A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis involves a two-step sequence starting from the appropriate methyl ketone .Molecular Structure Analysis

The molecular structure of 6-Ethyl-2-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-ol is based on the pyrazolopyrazine core. Pyrazolopyrazines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Physical And Chemical Properties Analysis

The physical form of 6-Ethyl-2-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-ol is a powder .Aplicaciones Científicas De Investigación

Antiproliferative Effects on Lung Adenocarcinoma

6-Ethyl-2-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-ol: has been studied for its antiproliferative effects on lung adenocarcinoma cell lines. Derivatives of this compound have shown to increase cell death rates significantly, indicating potential as a therapeutic agent in cancer treatment .

Inhibitors of Mycobacterium ATP Synthase

This compound has been identified as a central skeleton in novel inhibitors of mycobacterium ATP synthase. The discovery was made after screening a large number of compounds, highlighting its importance in the development of new antimycobacterial agents .

Pharmacokinetic Predictions

Theoretical ADMET studies of pyrazolopyrazine derivatives, including 6-Ethyl-2-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-ol , have predicted suitable pharmacokinetic phases. This suggests that the compound could have favorable absorption, distribution, metabolism, excretion, and toxicity profiles for pharmaceutical development .

Design and Synthesis of Pyrazolopyrazinones

The compound is a key precursor in the design and synthesis of pyrazolopyrazinones, which are appreciated for a wide range of biological qualities. These include cannabinoid receptor activity, anti-inflammatory properties, and kinase inhibition, among others .

HIV-1 Integrase Inhibitory Effect

Pyrazolopyrazinone derivatives, related to 6-Ethyl-2-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-ol , have been shown to exhibit HIV-1 integrase inhibitory effects. This positions the compound as a potential candidate for anti-HIV therapies .

Dipeptidyl Peptidase-IV Inhibition

Another significant application is the dipeptidyl peptidase-IV inhibitory effect. Compounds within this class can be used to manage type 2 diabetes by influencing the incretin system and insulin secretion .

Structure-Activity Relationship (SAR) Studies

SAR studies involving 6-Ethyl-2-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-ol derivatives have revealed that certain functional groups and structural modifications can significantly impact biological efficiency. This information is crucial for drug design and optimization .

Chemical Synthesis and Modification

The compound serves as a versatile building block in chemical synthesis. It can undergo various modifications, such as alkylation and azidation, to produce a diverse array of derivatives with potential biological activities .

Mecanismo De Acción

Propiedades

IUPAC Name |

6-ethyl-2-(hydroxymethyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-2-6-4-12-8(9(14)10-6)3-7(5-13)11-12/h3-4,13H,2,5H2,1H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCGMYUREHVPFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN2C(=CC(=N2)CO)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-2-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

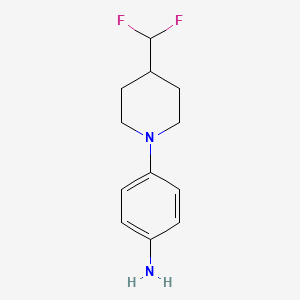

![(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1488395.png)

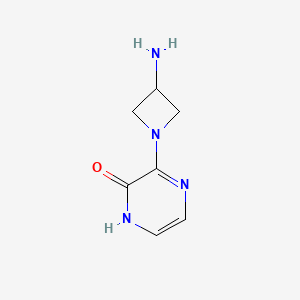

![1-[(Octylamino)methyl]cyclobutan-1-ol](/img/structure/B1488397.png)

![[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride](/img/structure/B1488402.png)

![3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline](/img/structure/B1488408.png)

![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)

![1-{[(Naphthalen-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488410.png)

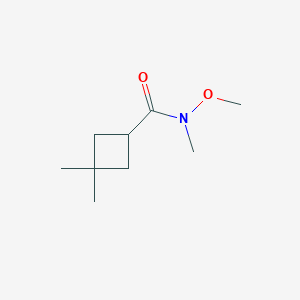

![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)